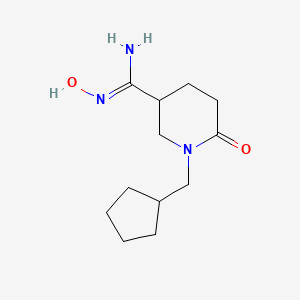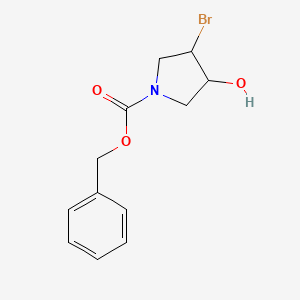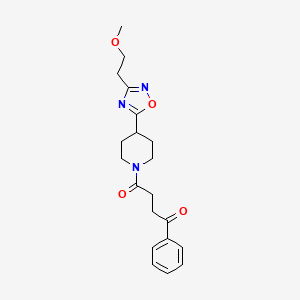
1-(Cyclopentylmethyl)-N'-hydroxy-6-oxopiperidine-3-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopentylmethyl)-N'-hydroxy-6-oxopiperidine-3-carboximidamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known by its chemical name 'CP-31398' and has been studied extensively for its unique properties and potential benefits.
Wirkmechanismus
The mechanism of action of 1-(Cyclopentylmethyl)-N'-hydroxy-6-oxopiperidine-3-carboximidamide is not fully understood. However, studies have shown that this compound can interact with the p53 protein, which is a tumor suppressor protein. CP-31398 can stabilize the p53 protein and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(Cyclopentylmethyl)-N'-hydroxy-6-oxopiperidine-3-carboximidamide are still being studied. However, studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth. Additionally, CP-31398 has also been shown to have neuroprotective effects and can prevent neuronal cell death in neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 1-(Cyclopentylmethyl)-N'-hydroxy-6-oxopiperidine-3-carboximidamide in lab experiments is its potential applications in cancer treatment and neurodegenerative diseases. Additionally, this compound is relatively stable and can be synthesized in a controlled manner. However, one of the limitations of using CP-31398 in lab experiments is its complex synthesis method, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several potential future directions for research on 1-(Cyclopentylmethyl)-N'-hydroxy-6-oxopiperidine-3-carboximidamide. One area of research is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action and biochemical effects of CP-31398. Finally, research is needed to explore the potential applications of this compound in other fields such as immunology and infectious diseases.
In conclusion, 1-(Cyclopentylmethyl)-N'-hydroxy-6-oxopiperidine-3-carboximidamide is a chemical compound with potential applications in various fields of scientific research. This compound has been extensively studied for its unique properties and potential benefits in cancer treatment and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action and biochemical effects of CP-31398 and explore its potential applications in other fields.
Synthesemethoden
The synthesis method of 1-(Cyclopentylmethyl)-N'-hydroxy-6-oxopiperidine-3-carboximidamide is a complex process that involves multiple steps. The first step involves the reaction of cyclopentylmethylamine with N-methylpiperidine-3-carboxylic acid to form an intermediate product. This intermediate product is then reacted with hydroxylamine hydrochloride to form the final product, 1-(Cyclopentylmethyl)-N'-hydroxy-6-oxopiperidine-3-carboximidamide.
Wissenschaftliche Forschungsanwendungen
1-(Cyclopentylmethyl)-N'-hydroxy-6-oxopiperidine-3-carboximidamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research is cancer treatment. Studies have shown that CP-31398 can induce apoptosis in cancer cells and inhibit tumor growth. Additionally, this compound has also been studied for its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(cyclopentylmethyl)-N'-hydroxy-6-oxopiperidine-3-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c13-12(14-17)10-5-6-11(16)15(8-10)7-9-3-1-2-4-9/h9-10,17H,1-8H2,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYYMDQKWHOHOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2CC(CCC2=O)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)CN2CC(CCC2=O)/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopentylmethyl)-N'-hydroxy-6-oxopiperidine-3-carboximidamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2677809.png)




![N-[[3-(2-Fluoroethoxy)phenyl]methyl]propan-2-amine](/img/structure/B2677818.png)
![dimethyl 5-(3,4-dichlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2677819.png)
![4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride](/img/no-structure.png)


